molecular formula C22H30BrN4O8P B3325445 Unii-Q1I6YZ0ngf CAS No. 2129993-56-0

Unii-Q1I6YZ0ngf

Cat. No.: B3325445
CAS No.: 2129993-56-0
M. Wt: 589.4 g/mol
InChI Key: JBYKMODFCUCTGY-LORHTMQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fostroxacitabine Bralpamide is a liver-targeting nucleotide phosphoramidate prodrug of troxacitabine monophosphate (TRX-MP), a dioxolane derivative and L-configuration deoxycytidine analogue, with potential antineoplastic activity. Upon oral administration, fostroxacitabine bralpamide is rapidly and specifically hydrolyzed in hepatocytes by liver carboxylesterase 1 (carboxylesterase 1, CE-1), generating high levels of the chain-terminating nucleotide, troxacitabine triphosphate (TRX-TP) in the liver. TRX-TP is then incorporated into tumor cell DNA, leading to termination of DNA synthesis and inhibition of tumor cell proliferation.

Properties

CAS No.

2129993-56-0

Molecular Formula

C22H30BrN4O8P

Molecular Weight

589.4 g/mol

IUPAC Name

[(2S)-pentan-2-yl] (2S)-2-[[[(2S,4S)-4-(4-amino-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methoxy-(4-bromophenoxy)phosphoryl]amino]propanoate

InChI

InChI=1S/C22H30BrN4O8P/c1-4-5-14(2)33-21(28)15(3)26-36(30,35-17-8-6-16(23)7-9-17)32-13-20-31-12-19(34-20)27-11-10-18(24)25-22(27)29/h6-11,14-15,19-20H,4-5,12-13H2,1-3H3,(H,26,30)(H2,24,25,29)/t14-,15-,19-,20-,36?/m0/s1

InChI Key

JBYKMODFCUCTGY-LORHTMQKSA-N

SMILES

CCCC(C)OC(=O)C(C)NP(=O)(OCC1OCC(O1)N2C=CC(=NC2=O)N)OC3=CC=C(C=C3)Br

Isomeric SMILES

CCC[C@H](C)OC(=O)[C@H](C)NP(=O)(OC[C@H]1OC[C@H](O1)N2C=CC(=NC2=O)N)OC3=CC=C(C=C3)Br

Canonical SMILES

CCCC(C)OC(=O)C(C)NP(=O)(OCC1OCC(O1)N2C=CC(=NC2=O)N)OC3=CC=C(C=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-Q1I6YZ0ngf
Reactant of Route 2
Reactant of Route 2
Unii-Q1I6YZ0ngf
Reactant of Route 3
Reactant of Route 3
Unii-Q1I6YZ0ngf
Reactant of Route 4
Unii-Q1I6YZ0ngf
Reactant of Route 5
Unii-Q1I6YZ0ngf
Reactant of Route 6
Reactant of Route 6
Unii-Q1I6YZ0ngf

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.